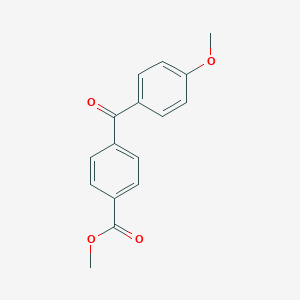

Methyl 4-(4-methoxybenzoyl)benzoate

Übersicht

Beschreibung

Methyl 4-(4-methoxybenzoyl)benzoate is a substituted benzoate ester featuring a 4-methoxybenzoyl group at the para position of the methyl benzoate core. Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol . The compound is synthesized via a two-step procedure: (1) conversion of 4-(4-methoxybenzoyl)benzoic acid to its acid chloride using SOCl₂, and (2) esterification with methanol under reflux conditions, yielding a white solid with >95% purity. Characterization by ¹H NMR, IR, and HRMS confirms its structure . This compound is of interest in medicinal chemistry, particularly as a precursor for kinase inhibitors and HDAC inhibitors .

Vorbereitungsmethoden

Friedel-Crafts Acylation Using Lewis Acid Catalysts

The Friedel-Crafts acylation is a cornerstone method for introducing acyl groups to aromatic systems. For Methyl 4-(4-methoxybenzoyl)benzoate, this approach typically involves reacting methyl 4-methylbenzoate with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅) .

Reaction Mechanism and Conditions

-

Substrate Activation : 4-Methoxybenzoyl chloride reacts with AlCl₃ to form a reactive acylium ion.

-

Electrophilic Substitution : The acylium ion targets the para position of methyl 4-methylbenzoate, facilitated by the electron-donating methyl group.

-

Workup : Hydrolysis of the intermediate complex yields the desired product.

Optimization Insights :

-

Catalyst Loading : Stoichiometric AlCl₃ (1.2–1.5 equiv.) ensures complete conversion .

-

Solvent : Dichloromethane (DCM) or 1,2-dichloroethane enhances acylium ion stability .

Table 1: Friedel-Crafts Acylation Parameters

Esterification of Preformed 4-(4-Methoxybenzoyl)benzoic Acid

Direct esterification of 4-(4-methoxybenzoyl)benzoic acid with methanol is a straightforward route. This method employs acid catalysis or coupling agents to drive the reaction .

Acid-Catalyzed Esterification

Carbodiimide-Mediated Coupling

-

Reagents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) .

-

Solvent : Dry dichloromethane (DCM) or tetrahydrofuran (THF).

Advantages :

-

Avoids harsh acidic conditions.

-

Suitable for acid-sensitive substrates.

Cross-Coupling via Mitsunobu Reaction

The Mitsunobu reaction enables the coupling of 4-methoxybenzoyl derivatives with methyl 4-hydroxybenzoate. This method is ideal for introducing sterically demanding groups .

Protocol

-

Substrates : 4-Methoxybenzoyl alcohol and methyl 4-hydroxybenzoate.

-

Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) .

-

Solvent : THF or DMF at 0–25°C.

Yield : 65–75% after 12–18 h .

Limitations :

-

Requires stoichiometric PPh₃ and DEAD.

-

Byproduct (triphenylphosphine oxide) complicates purification.

Protecting Group Strategies: Methylation of Hydroxy Precursors

Selective methylation of 4-(4-hydroxybenzoyl)benzoic acid precursors using dimethyl sulfate (DMS) or iodomethane offers a stepwise route .

Methylation Steps

-

Hydroxy Protection : Convert 4-hydroxybenzoyl benzoic acid to its methyl ester using DMS in aqueous NaOH .

-

Methoxy Introduction : Treat the intermediate with iodomethane and NaH in DMF .

Key Data :

Palladium-Catalyzed Carbonylation

Palladium-mediated carbonylation provides a modern alternative, particularly for scalable synthesis .

Reaction Setup

-

Substrate : 4-Bromo-4'-methoxybenzophenone.

Advantages :

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 68–85 | >95 | High | Moderate |

| Esterification | 70–90 | >98 | Moderate | Low |

| Mitsunobu | 65–75 | >90 | Low | High |

| Methylation | 72–88 | >97 | High | Moderate |

| Carbonylation | 60–70 | >95 | Moderate | High |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4-methoxybenzoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The benzoyl group can be reduced to a hydroxyl group under appropriate conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: 4-(4-methoxybenzoyl)benzoic acid.

Reduction: 4-(4-methoxybenzyl)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C16H14O4

- Molecular Weight : 270.29 g/mol

- IUPAC Name : Methyl 4-(4-methoxybenzoyl)benzoate

The compound features a methoxy group and a benzoyl moiety, contributing to its reactivity and interaction with various biological targets.

Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The methoxy group can be oxidized to form carboxylic acid derivatives.

- Reduction : The benzoyl group can be reduced to hydroxyl groups.

- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions with amines or alcohols under acidic or basic conditions.

Table 1: Common Reactions of this compound

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | KMnO₄ | 4-(4-methoxybenzoyl)benzoic acid |

| Reduction | LiAlH₄ | 4-(4-methoxybenzyl)benzoate |

| Substitution | Nucleophiles (amines) | Various substituted benzoates |

Biological Studies

In biological research, this compound has been investigated for its role in enzyme inhibition and protein-ligand interactions . Its structure allows it to interact with specific molecular targets, which can influence enzyme activity and function.

- Case Study : A study evaluated the antiglycation potential of derivatives related to this compound, showing varying degrees of activity against protein glycation. Compounds derived from this compound demonstrated IC50 values comparable to standard inhibitors like rutin, indicating potential therapeutic applications in diabetes management .

Industrial Applications

This compound is also used in the production of specialty chemicals and materials. Its ability to act as a building block for more complex compounds makes it valuable in various industrial processes.

Wirkmechanismus

The mechanism of action of methyl 4-(4-methoxybenzoyl)benzoate involves its interaction with specific molecular targets. The methoxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Methyl 4-(4-methoxybenzoyl)benzoate with key analogs:

Key Observations:

- Lipophilicity : Methyl 4-(benzyloxy)benzoate exhibits higher lipophilicity (logP ~3.2) compared to Methyl 4-hydroxybenzoate (logP ~1.9), due to the bulky benzyloxy group .

- Solubility : Piperazine-containing analogs (e.g., 26i) show improved aqueous solubility, making them favorable for drug delivery .

- Acidity : The 4-hydroxy group in Methyl 4-hydroxybenzoate (pKa ~8.5) confers mild acidity, unlike the electron-rich 4-methoxy derivatives .

Biologische Aktivität

Methyl 4-(4-methoxybenzoyl)benzoate, with the chemical formula and CAS number 71616-84-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a type of benzoate ester characterized by the presence of a methoxy group and a benzoyl moiety. The structural formula can be represented as follows:

Physical Properties

- Molecular Weight : 270.28 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A systematic investigation demonstrated that the compound exhibited significant antioxidant activity, suggesting its potential use in formulations aimed at combating oxidative damage in biological systems .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that this compound displays activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

Cytotoxicity Evaluation

In a study focused on cytotoxicity, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, marking it as a promising candidate for further development in cancer therapeutics .

Synthesis and Characterization

The synthesis of this compound often involves the reaction of 4-methoxybenzoic acid with methyl chloroformate in the presence of a base. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound. For instance, NMR spectral data revealed distinct peaks corresponding to the aromatic protons and the methoxy group, affirming its chemical identity .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(4-methoxybenzoyl)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Esterification : React 4-methoxybenzoic acid with methyl 4-hydroxybenzoate using acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progression via TLC or HPLC .

- Schotten-Baumann Acylation : Use 4-methoxybenzoyl chloride and methyl 4-hydroxybenzoate in a biphasic solvent system (e.g., NaOH/CH₂Cl₂) to minimize side reactions. Optimize stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) to suppress hydrolysis .

- Yield Optimization : Employ Dean-Stark traps for water removal in esterification, or use microwave-assisted synthesis to reduce reaction time and improve purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Confirm ester and ketone groups via ¹H NMR (δ 3.8–4.0 ppm for methoxy groups; δ 8.0–8.2 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) .

- FT-IR : Identify ester C=O (~1720 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) stretches .

- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity analysis and molecular ion confirmation (e.g., [M+H]⁺ at m/z 300.3) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous washes to prevent environmental contamination .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software for structure refinement. Key parameters: space group (e.g., P2₁/c), R-factor (<5%), and hydrogen-bonding networks .

- Electron Density Maps : Analyze residual density to confirm substituent orientation (e.g., methoxy vs. benzoyl group torsion angles) .

- Case Study : Compare experimental data with computational models (DFT) to validate bond lengths/angles and detect polymorphism .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

- Methodology :

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates (e.g., acyl chlorides or diketones) .

- Byproduct Identification : Isolate impurities via preparative HPLC and characterize using HRMS and 2D NMR (e.g., COSY, HSQC). Common byproducts include hydrolyzed acids or dimerized esters .

- Kinetic Studies : Vary reaction temperature and catalyst loading to determine rate-limiting steps (e.g., acylation vs. esterification) .

Q. How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?

- Methodology :

- Docking Studies : Screen analogs against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize substituents with favorable binding energies (ΔG < −8 kcal/mol) .

- QSAR Modeling : Correlate electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to predict optimal methoxy/benzoyl substitutions .

- ADMET Prediction : Use SwissADME to assess solubility (LogP < 3) and metabolic stability (CYP450 inhibition) .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Methodology :

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., hydrolysis) compared to batch processes .

- Catalyst Recycling : Immobilize acid catalysts on silica or magnetic nanoparticles to reduce waste and costs .

- Crystallization Optimization : Use anti-solvent (e.g., hexane) addition to enhance crystal purity and yield (>90%) .

Eigenschaften

IUPAC Name |

methyl 4-(4-methoxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-14-9-7-12(8-10-14)15(17)11-3-5-13(6-4-11)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISRQQMWSGOFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292941 | |

| Record name | methyl 4-(4-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71616-84-7 | |

| Record name | Benzoic acid, 4-(4-methoxybenzoyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71616-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071616847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71616-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.